molecular formula C9H21BO6 B7824925 Tris(2-methoxyethyl)borate CAS No. 98958-21-5

Tris(2-methoxyethyl)borate

Cat. No.: B7824925
CAS No.: 98958-21-5
M. Wt: 236.07 g/mol
InChI Key: IYGPXXORQKFXCZ-UHFFFAOYSA-N
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Description

Tris(2-methoxyethyl)borate, also known as tris(2-methoxyethyl) orthoborate, is a chemical compound with the molecular formula C9H21BO6 and a molecular weight of 236.07 g/mol . It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, ether, and benzene[2][2]. This compound is known for its versatility in various chemical reactions and applications, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Tris(2-methoxyethyl)borate is typically synthesized through the reaction of boric acid (H3BO3) with 2-methoxyethanol (CH3OCH2CH2OH) under controlled conditions[2][2]. The reaction is generally carried out in the presence of a catalyst and involves heating the mixture to facilitate the esterification process. The reaction can be represented as follows:

H3BO3+3CH3OCH2CH2OHB(OCH2CH2OCH3)3+3H2OH_3BO_3 + 3 CH_3OCH_2CH_2OH \rightarrow B(OCH_2CH_2OCH_3)_3 + 3 H_2O H3​BO3​+3CH3​OCH2​CH2​OH→B(OCH2​CH2​OCH3​)3​+3H2​O

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products[2][2].

Chemical Reactions Analysis

Tris(2-methoxyethyl)borate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris(2-methoxyethyl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and as a catalyst in various reactions[][2].

    Biology: The compound is utilized in the development of fluorescent dyes and sensors for biological imaging and detection[][2].

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations[][2].

    Industry: this compound is employed as an electrolyte additive in lithium-ion batteries, enhancing their performance and stability[][2].

Mechanism of Action

The mechanism by which tris(2-methoxyethyl)borate exerts its effects varies depending on its application. In organic synthesis, it acts as a boron source, facilitating the formation of borate esters through esterification reactions. In biological applications, it interacts with specific molecular targets, such as proteins or nucleic acids, through its boron-containing functional groups, enabling the development of fluorescent probes and sensors[2][2].

Comparison with Similar Compounds

Tris(2-methoxyethyl)borate can be compared with other borate esters, such as tris(2-methoxyethoxy)borane and tris(2-ethoxyethyl)borate . These compounds share similar structural features but differ in their alkoxy groups, which can influence their reactivity and applications. This compound is unique in its balance of solubility, reactivity, and stability, making it a versatile reagent in various fields .

Similar Compounds

Properties

IUPAC Name

tris(2-methoxyethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BO6/c1-11-4-7-14-10(15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPXXORQKFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCOC)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75915-45-6
Record name Poly(oxy-1,2-ethanediyl), α,α′,α′′-borylidynetris[ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75915-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2065834
Record name Ethanol, 2-methoxy-, triester with boric acid (H3BO3)
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Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14983-42-7, 98958-21-5
Record name Tris(2-methoxyethyl) borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14983-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, 1,1',1''-triester with boric acid (H3BO3)
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Record name Ethanol, 2-methoxy-, triester with boric acid (H3BO3)
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Record name Tris(2-methoxyethyl) orthoborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Boron methoxyethoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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